4-(Allyloxy)-3-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPASQMIRCHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424229 | |
| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-97-3 | |
| Record name | 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Allyloxy)-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Allyloxy)-3-methoxybenzoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, expected physicochemical characteristics, and detailed experimental protocols for their determination. By synthesizing established analytical principles with insights into the compound's molecular structure, this guide aims to equip the reader with the foundational knowledge necessary for the effective handling, characterization, and application of this versatile molecule.
Introduction and Molecular Structure
This compound, a derivative of benzoic acid, is characterized by the presence of an allyloxy group at the 4-position and a methoxy group at the 3-position of the benzene ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physical behavior. The presence of the carboxylic acid functional group makes it a valuable precursor for the synthesis of esters, amides, and other derivatives of pharmaceutical and industrial interest.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 22280-97-3[1] |
| Molecular Formula | C₁₁H₁₂O₄[1] |
| Molecular Weight | 208.21 g/mol [1] |
| IUPAC Name | 4-(prop-2-en-1-yloxy)-3-methoxybenzoic acid |
Physicochemical Properties: An Analytical Perspective
Table of Expected Physicochemical Properties:
| Property | Expected Value/Range | Rationale for Expectation |
| Melting Point (°C) | Moderately high | As a crystalline solid, the melting point will be influenced by crystal lattice energy. The larger allyloxy group may disrupt crystal packing compared to a methoxy group, potentially leading to a slightly lower melting point than p-anisic acid (182-185 °C). |
| Boiling Point (°C) | High (>280 °C) | The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a high boiling point. The increased molecular weight compared to methoxybenzoic acid isomers will also contribute to a higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group can engage in hydrogen bonding with water, but the overall molecule has significant nonpolar character due to the benzene ring and the allyl group, limiting aqueous solubility. It is expected to be soluble in polar organic solvents. |
| pKa | ~4-5 | The carboxylic acid proton's acidity will be similar to that of other benzoic acid derivatives. The electron-donating nature of the ether groups may slightly increase the pKa (decrease acidity) compared to unsubstituted benzoic acid. The pKa of 4-methoxybenzoic acid is approximately 4.47.[2] |
| LogP (Octanol-Water Partition Coefficient) | >2 | The addition of the hydrophobic allyl group is expected to increase the lipophilicity of the molecule compared to methoxybenzoic acid isomers (LogP of 3-methoxybenzoic acid is 2.02).[3] |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques for aromatic carboxylic acids.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[4]
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly (1-2 °C/minute) near the approximate melting point.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.
-
Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The solutions are allowed to stand, and the undissolved solid is separated by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve with known concentrations is used for accurate quantification.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Solubility Determination.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid proton and is crucial for understanding its behavior in different pH environments.
Methodology: Potentiometric Titration
-
Sample Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the allyloxy group protons (including the vinylic protons), and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns dependent on their substitution. The acidic proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the allyloxy group.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[6]
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.[8]
-
C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region are expected for the C-O stretching of the carboxylic acid and the ether linkages.
-
C=C Stretch: A weaker absorption around 1650 cm⁻¹ is expected for the alkene C=C stretch of the allyl group.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the physicochemical properties of this compound. While direct experimental data is limited, a robust understanding of its properties can be achieved through a combination of predictive analysis based on structurally related compounds and the application of standardized experimental protocols. The methodologies outlined herein provide a solid foundation for researchers to characterize this important chemical intermediate, ensuring data integrity and facilitating its effective application in synthesis and development.
References
-
PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved January 23, 2026, from [Link]
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 23, 2026, from a document on the Institute of Science, Nagpur website.
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 23, 2026, from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
- Experiment (1) determination of melting points. (2021, September 19).
-
S. D. P. a. C. B. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Retrieved January 23, 2026, from [Link]
- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 23, 2026, from [Link]
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
-
FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved January 23, 2026, from [Link]
- Benchchem. (n.d.). Key characteristics of 4-Amino-3-methoxybenzoic acid.
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved January 23, 2026, from [Link]
- MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved January 23, 2026, from [Link]
- Scribd. (n.d.). Benzoic Acid Solubility in Water.
-
ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. Retrieved January 23, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
-
Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). CID 158448718 | C16H16O8. Retrieved January 23, 2026, from [Link]
- Melting point determination. (n.d.).
-
Scientific Research Publishing. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved January 23, 2026, from [Link]
- The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved January 23, 2026, from [Link]
- BLD Pharm. (n.d.). 3-(Allyloxy)-4-(methoxymethoxy)benzaldehyde.
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(Allyloxy)-3-methoxybenzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Allyloxy)-3-methoxybenzoic acid, a derivative of the naturally occurring phenolic compound vanillic acid, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. Its structure combines the well-established pharmacophore of vanillic acid with a reactive allyl group, opening avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its predicted physicochemical properties and potential biological activities. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this and related compounds.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an allyloxy group not only modifies its lipophilicity and metabolic stability but also introduces a versatile chemical handle for further derivatization or for direct interaction with biological targets. The allyl moiety itself is found in numerous bioactive natural products and has been implicated in various pharmacological activities, including anticancer effects.[3] This guide will delve into the synthesis of the title compound, detail its predicted spectral characteristics for unambiguous identification, and explore its potential therapeutic applications based on the rich pharmacology of its constituent motifs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key predicted and known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [Calculated] |
| Molecular Weight | 208.21 g/mol | [Calculated] |
| CAS Number | 22280-97-3 | [4] |
| Appearance | White to off-white crystalline powder | [Predicted] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | ~2.5 | [Predicted] |
| pKa | ~4.4 | [Predicted] |
Synthesis of this compound
The most direct and efficient route to this compound is through the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry.[5][6] This method involves the O-alkylation of the phenolic hydroxyl group of a precursor molecule. In this case, the readily available and bio-based vanillic acid serves as the ideal starting material.
Synthesis Workflow
The overall synthetic strategy involves a two-step process: the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide, followed by its nucleophilic attack on an allyl halide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general yet robust procedure for the synthesis of this compound from vanillic acid. The causality behind the choice of reagents and conditions is explained to ensure a self-validating and reproducible experiment.
Materials:
-
Vanillic acid
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable solvent such as DMF or acetone. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the phenoxide intermediate and promotes the Sₙ2 reaction.[7]
-
Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq). K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group without significantly affecting the carboxylic acid moiety under these conditions. The use of an excess of the base ensures complete formation of the phenoxide.
-
Alkylation: To the stirring suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature. Allyl bromide is a reactive primary halide, ideal for the Sₙ2 reaction.[5] A slight excess ensures the complete consumption of the vanillate phenoxide.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The elevated temperature increases the reaction rate.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl to remove any remaining base and protonate the carboxylic acid, followed by water and then brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to obtain pure crystals.[8]
-
Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
-
Spectroscopic Characterization (Predicted)
For a self-validating system, the synthesized compound must be rigorously characterized. The following are the predicted spectroscopic data for this compound, based on the analysis of its structural motifs and comparison with similar compounds.[9][10]
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~10.5-12.0 (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet in this region.
-
~7.7 (dd, J ≈ 8.4, 2.0 Hz, 1H, Ar-H): Aromatic proton ortho to the carboxylic acid group.
-
~7.5 (d, J ≈ 2.0 Hz, 1H, Ar-H): Aromatic proton ortho to the allyloxy group.
-
~6.9 (d, J ≈ 8.4 Hz, 1H, Ar-H): Aromatic proton ortho to the methoxy group.
-
~6.1-6.0 (m, 1H, -OCH₂-CH =CH₂): The internal vinyl proton of the allyl group.
-
~5.4 (dd, J ≈ 17.2, 1.6 Hz, 1H, -OCH₂-CH=CH ₂): One of the terminal vinyl protons.
-
~5.3 (dd, J ≈ 10.4, 1.6 Hz, 1H, -OCH₂-CH=CH ₂): The other terminal vinyl proton.
-
~4.6 (dt, J ≈ 5.2, 1.6 Hz, 2H, -O-CH ₂-CH=CH₂): The methylene protons of the allyl group.
-
~3.9 (s, 3H, -OCH₃): The methoxy group protons.
-
¹³C NMR Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~171-172 (-C OOH)
-
~152 (Ar-C -OAllyl)
-
~148 (Ar-C -OCH₃)
-
~133 (-OCH₂-C H=CH₂)
-
~124 (Ar-C H)
-
~123 (Ar-C -COOH)
-
~118 (-OCH₂-CH=C H₂)
-
~114 (Ar-C H)
-
~112 (Ar-C H)
-
~70 (-O-C H₂-CH=CH₂)
-
~56 (-OC H₃)
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1680-1700 (strong, C=O stretch of carboxylic acid)
-
~1600, 1515, 1460 (C=C aromatic ring stretches)
-
~1250, 1030 (C-O ether stretches)
-
~990, 920 (C-H out-of-plane bending for allyl group)
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
208 [M]⁺ (molecular ion)
-
167 [M - C₃H₅]⁺ (loss of allyl group)
-
152 [M - C₃H₅O]⁺ (loss of allyloxy group)
-
135 (base peak, potentially from further fragmentation)
-
Potential Biological Activities and Applications in Drug Development
The therapeutic potential of this compound can be inferred from the known biological activities of its parent compound, vanillic acid, and the functional contributions of the allyl and ether moieties. Phenolic acids are recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[11][12]
Logical Relationship of Structural Moieties to Biological Activity
Caption: Relationship between structural features and potential bioactivities.
Antioxidant and Anti-inflammatory Activities
Vanillic acid is a known antioxidant and anti-inflammatory agent.[4] It can scavenge free radicals and reduce oxidative stress, a key factor in many chronic diseases. The ether linkage in this compound may enhance its metabolic stability compared to the free hydroxyl group of vanillic acid, potentially prolonging its antioxidant effects in vivo. Furthermore, vanillic acid has been shown to downregulate pro-inflammatory cytokines, suggesting a role for its derivatives in inflammatory conditions.
Antimicrobial Activity
Vanillic acid and other phenolic compounds exhibit antimicrobial properties against a range of pathogens. They can disrupt bacterial cell membranes and inhibit biofilm formation. The increased lipophilicity due to the allyl group in this compound might enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial potency.
Anticancer Potential
The allyl group is a structural feature of several natural compounds with demonstrated anticancer activity.[3] These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The combination of the vanillic acid scaffold with an allyl group presents an interesting strategy for the development of novel anticancer agents.
Role of the Ether Linkage in Drug Design
The ether linkage in this compound is not merely a linker. In drug design, ether groups can improve a molecule's metabolic stability by protecting a phenolic hydroxyl group from rapid glucuronidation or sulfation. This can lead to improved pharmacokinetic properties, such as a longer half-life. The ether oxygen can also act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the molecule to its biological target.
Conclusion
This compound is a synthetically accessible derivative of vanillic acid with significant potential for drug development. Its rational design combines the established biological activities of a phenolic acid with the versatile reactivity and pharmacological relevance of an allyl group. The synthetic route via Williamson ether synthesis is straightforward and amenable to scale-up. Based on the known properties of its constituent moieties, this compound is a promising candidate for investigation as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The detailed protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing molecule. Further studies are warranted to explore its specific biological mechanisms and to validate its efficacy in preclinical models.
References
-
Determination of phenolic compounds and their antioxidant activity of Iranian Allium sativum controversum extracts and their antimicrobial properties in fresh sausages. PubMed Central. Available at: [Link].
-
Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. (PDF) ResearchGate. Available at: [Link].
-
Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. Available at: [Link].
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. Available at: [Link].
-
Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. Available at: [Link].
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].
-
Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available at: [Link].
-
Clinical Significance and Role of Ethers as Anesthetics. Longdom Publishing. Available at: [Link].
-
Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. Available at: [Link].
-
Phenolics as antioxidants in garlic, Allium sativum L., Alliaceae. ResearchGate. Available at: [Link].
-
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. Available at: [Link].
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link].
-
(PDF) Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. ResearchGate. Available at: [Link].
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link].
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available at: [Link].
-
In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. PubMed. Available at: [Link].
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link].
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link].
-
Antibacterial Mechanism of Vanillic Acid On Physiological, Morphological and Biofilm Properties of Carbapenem-resistant Enterobacter Hormaechei. ResearchGate. Available at: [Link].
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed Central. Available at: [Link].
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link].
-
Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available at: [Link].
-
A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. Available at: [Link].
Sources
- 1. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 8. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid, 4-methoxy-3-nitro- [webbook.nist.gov]
- 12. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Allyloxy)-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Allyloxy)-3-methoxybenzoic acid is a derivative of benzoic acid with potential therapeutic applications stemming from its structural similarity to well-characterized bioactive molecules. While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural features—a benzoic acid core, a methoxy group, and an allyloxy group—suggest a plausible multi-faceted pharmacological profile. This guide synthesizes the known biological activities of its structural analogs, namely vanillic acid, ferulic acid, and eugenol, to propose a hypothesized mechanism of action for this compound. We postulate that its effects are likely mediated through the modulation of key inflammatory and oxidative stress pathways, as well as potential antimicrobial activities. This document provides a theoretical framework and detailed experimental protocols to facilitate the investigation and validation of these hypotheses, serving as a valuable resource for researchers in drug discovery and development.
Introduction to this compound
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a methoxy (-OCH3) group at the meta position, and an allyloxy (-OCH2CH=CH2) group at the para position relative to the carboxylic acid. Its chemical structure suggests it is a derivative of vanillic acid, where the hydroxyl group is replaced by an allyloxy group. This structural modification is significant, as it may influence the compound's physicochemical properties, such as lipophilicity and reactivity, and consequently its biological activity.
The presence of the methoxy and carboxylic acid groups on a benzene ring is a common feature in many naturally occurring phenolic compounds with known therapeutic properties. The addition of the allyloxy group, a key feature of eugenol, introduces a reactive moiety that could contribute to its unique pharmacological profile.
Table 1: Comparison of this compound and its Structural Analogs
| Compound | Structure | Key Functional Groups | Known Biological Activities |
| This compound | Chemical structure of this compound | Carboxylic acid, Methoxy, Allyloxy | Hypothesized: Anti-inflammatory, Antioxidant, Antimicrobial |
| Vanillic Acid | Chemical structure of Vanillic Acid | Carboxylic acid, Methoxy, Hydroxyl | Anti-inflammatory, Antioxidant, Neuroprotective, Antimicrobial[1][2][3][4][5] |
| Ferulic Acid | Chemical structure of Ferulic Acid | Carboxylic acid, Methoxy, Hydroxyl , Propenoic acid side chain | Anti-inflammatory, Antioxidant, Antimicrobial, Collagen production[6][7][8][9][10] |
| Eugenol | Chemical structure of Eugenol | Hydroxyl , Methoxy, Allyl | Anti-inflammatory, Antioxidant, Antimicrobial, Analgesic[11][12][13][14][15] |
Review of Biological Activities of Structurally Related Compounds
The predicted biological activities of this compound are largely inferred from the well-documented effects of its structural analogs.
-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): This oxidized form of vanillin is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties[1][3]. It has been shown to mitigate oxidative stress and exhibit antimicrobial activity against various pathogens[4][5].
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Widely distributed in the plant kingdom, ferulic acid is a robust antioxidant and anti-inflammatory agent[6][7]. Its mechanisms include the modulation of key signaling pathways like NF-κB and the induction of antioxidant enzymes[8][9]. It also demonstrates antimicrobial and wound-healing properties[6].
-
Eugenol (2-methoxy-4-(2-propen-1-yl)phenol): A principal component of clove oil, eugenol is recognized for its analgesic, anti-inflammatory, and antimicrobial effects[11][15]. The allyl group in eugenol is crucial for some of its biological activities, including its ability to disrupt microbial cell membranes[12].
Proposed Mechanism of Action (Hypothesized)
Based on the structure-activity relationships of its analogs, we propose a multi-pronged mechanism of action for this compound, centered on anti-inflammatory, antioxidant, and antimicrobial activities.
Anti-inflammatory Effects via NF-κB and COX-2 Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[16][17][18][19]. We hypothesize that this compound, like its analogs, can inhibit the activation of NF-κB. This would lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response. The presence of the electron-donating methoxy and allyloxy groups may influence its interaction with components of this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Antioxidant Activity through Radical Scavenging and Nrf2 Activation
The phenolic structure of this compound suggests it can act as a direct scavenger of reactive oxygen species (ROS). The methoxy group can donate a hydrogen atom to neutralize free radicals. Furthermore, we propose that it may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. The allyloxy group, being an electrophilic Michael acceptor, could potentially react with Keap1, the negative regulator of Nrf2, leading to Nrf2 release, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic Acid: A Review of Mechanisms of Action, Absorption, Toxicology, Application on Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 13. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. Eugenol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Allyloxy)-3-methoxybenzoic acid solubility"
An In-Depth Technical Guide to the Solubility Profile of 4-(Allyloxy)-3-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key organic intermediate in the fine chemical and pharmaceutical industries. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust, predictive solubility profile based on its distinct chemical structure and authoritative data from closely related structural analogs. We present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis and purification to formulation and drug delivery.
Introduction: The Significance of Solubility
This compound is a benzoic acid derivative whose utility in multi-step synthesis is significant. Its molecular architecture, featuring a carboxylic acid, an aromatic ring, a methoxy group, and an allyloxy group, makes it a versatile building block. The success of processes such as reaction optimization, product purification via recrystallization, and the formulation of active pharmaceutical ingredients (APIs) is fundamentally dependent on a thorough understanding of the compound's solubility. Solubility dictates the choice of solvent, reaction conditions, and purification strategies, directly impacting yield, purity, and cost-effectiveness.
This guide moves beyond simple data reporting to explain the chemical principles governing the solubility of this compound. By dissecting its structural components and comparing them to well-characterized analogs, we provide a predictive framework and the experimental tools necessary to validate these predictions.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The interplay between polar, hydrogen-bonding functional groups and nonpolar, hydrophobic regions dictates its interaction with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | (Predicted) White to off-white crystalline powder |
| CAS Number | 29334-03-4 |
The key structural features influencing solubility are:
-
Carboxylic Acid Group (-COOH): This is the dominant polar and acidic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Its acidity is the most critical factor for its solubility in aqueous basic solutions.
-
Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic component that reduces solubility in polar solvents like water.
-
Ether Linkages (Methoxy & Allyloxy): The oxygen atoms in the methoxy (-OCH₃) and allyloxy (-OCH₂CH=CH₂,) groups are hydrogen bond acceptors, contributing to solubility in polar solvents. However, the hydrocarbon portions of these groups add to the overall nonpolar character of the molecule.
The molecule's behavior is a balance: the polar carboxylic acid and ether groups promote solubility in polar media, while the hydrophobic aromatic ring and allyl chain counteract this effect.
Predicted Solubility Profile
Based on the structural analysis and the principle of "like dissolves like," a qualitative solubility profile can be confidently predicted. This is further substantiated by experimental data from analogous compounds like 3-methoxybenzoic acid and 4-methoxybenzoic acid.[1][2][3]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Water | H₂O | Sparingly Soluble | The large hydrophobic aromatic ring and allyl group outweigh the polarity of the carboxylic acid and ether groups.[4][5] |
| Polar Protic | Methanol, Ethanol, Acetic Acid | Soluble to Freely Soluble | Strong hydrogen bonding interactions between the solvent and the compound's carboxylic acid and ether groups.[2][3][6] |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Favorable dipole-dipole interactions.[3][6] |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar media.[3] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Freely Soluble | The carboxylic acid is deprotonated to form the highly polar and water-soluble sodium 4-(allyloxy)-3-methoxybenzoate salt.[7] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound remains in its protonated, less polar carboxylic acid form.[8] |
Methodologies for Experimental Solubility Determination
To move from prediction to application, rigorous experimental validation is essential. The following protocols are designed to be self-validating and provide a clear understanding of the compound's properties.
Protocol for Qualitative Solubility Classification
This series of tests efficiently classifies the compound, confirming its acidic nature and providing a practical understanding of its behavior in different pH environments.
Step-by-Step Methodology:
-
Preparation: Label five small test tubes (e.g., 13x100 mm). Add approximately 25 mg of this compound to each.
-
Test 1: Water Solubility: To the first tube, add 0.75 mL of deionized water in portions. Shake vigorously for 60 seconds after each addition. Observe and record if the compound dissolves completely.[8][9]
-
Test 2: 5% NaOH Solubility: To the second tube, add 0.75 mL of 5% w/v sodium hydroxide solution. Shake vigorously. The formation of a homogeneous solution indicates the presence of an acidic functional group.[8][10]
-
Test 3: 5% NaHCO₃ Solubility: To the third tube, add 0.75 mL of 5% w/v sodium bicarbonate solution. Shake vigorously. Effervescence (CO₂ evolution) and dissolution confirm a strong acid, characteristic of a carboxylic acid.[8][10]
-
Test 4: 5% HCl Solubility: To the fourth tube, add 0.75 mL of 5% v/v hydrochloric acid. Shake vigorously and observe. The compound is expected to remain insoluble.[10]
-
Test 5: Organic Solvent: To the fifth tube, add 0.75 mL of a representative organic solvent (e.g., ethanol). Shake and observe.
Causality and Interpretation: Solubility in NaOH but not in water or HCl is a definitive indicator of an acidic compound that is not an amine.[8] Solubility in the weaker base, NaHCO₃, further refines this classification to a carboxylic acid, as weaker acids like most phenols would not dissolve.[8] This systematic approach provides trustworthy confirmation of the compound's primary chemical characteristic.
Caption: Workflow for qualitative solubility classification.
Protocol for Quantitative Solubility Determination (Isothermal Gravimetric Method)
This method provides precise, temperature-specific solubility data, which is critical for process design, such as crystallization.[2]
Step-by-Step Methodology:
-
System Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mL of ethanol) in a sealed vessel or jacketed reactor.
-
Equilibration: Vigorously stir the mixture at a constant, controlled temperature (e.g., 298.15 K) for at least 24 hours to ensure solid-liquid equilibrium is achieved. The presence of undissolved solid is crucial.
-
Sampling: After equilibration, cease stirring and allow the excess solid to settle for 2-4 hours at the same constant temperature.
-
Filtration & Weighing: Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization. Transfer the sample into a pre-weighed container. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Remove the solvent from the sample under vacuum at a moderate temperature until a constant dry weight of the solute is achieved.
-
Calculation: The solubility (S) in mg/mL is calculated using the mass of the dried solute and the initial volume of the supernatant sampled.
Self-Validation and Trustworthiness: This protocol's reliability hinges on achieving true equilibrium (Step 2) and preventing temperature fluctuations during sampling (Step 4). Repeating the measurement until consistent results are obtained ensures the data is accurate and reproducible. The gravimetric determination is a direct measurement, minimizing inferential errors.
Caption: Workflow for quantitative gravimetric solubility determination.
Factors Influencing Solubility
-
Temperature: For most solid organic compounds, the dissolution process is endothermic. Therefore, the solubility of this compound is expected to increase significantly with rising temperature.[2][11] This relationship is the fundamental principle enabling purification by recrystallization.
-
pH: As a carboxylic acid, the compound's solubility in aqueous systems is highly pH-dependent. Below its pKa (estimated to be ~4-5), it exists predominantly in the neutral, less soluble protonated form. Above its pKa, it converts to the highly soluble carboxylate anion. This pH-switchable solubility is a powerful tool for separation and extraction.[5][7]
-
Solvent Properties: The solubility in organic solvents is governed by intermolecular forces. Solvents capable of hydrogen bonding (e.g., alcohols) or with high polarity will be most effective.[2] A solvent's Hildebrand solubility parameter can be used to quantitatively predict miscibility and solubility.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safe handling procedures for aromatic carboxylic acids apply.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]
-
Handling: Avoid formation of dust and aerosols during handling.[12][16]
Conclusion
This compound is an acidic organic compound with limited solubility in water but good solubility in polar organic solvents and excellent solubility in aqueous basic solutions due to salt formation. This solubility profile is a direct and predictable consequence of its functional groups. While published quantitative data is limited, the detailed experimental protocols provided in this guide empower researchers to generate the high-quality, application-specific data required for effective process development, purification, and formulation in their research and development endeavors.
References
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid. PubChem. Available at: [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063823, 4-(Allyloxy)-3-methoxybenzaldehyde. PubChem. Available at: [Link]
-
ResearchGate. (2025). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12. Available at: [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available at: [Link]
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Encyclopedia Britannica. Available at: [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Allyloxy-3,5-dimethylbenzoic acid. Available at: [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Available at: [Link]
-
ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. Available at: [Link]
-
CUNY. (n.d.). Experiment 1: Determination of Solubility Class. CUNY Bronx Community College. Available at: [Link]
-
ResearchGate. (n.d.). Properties of the material under a light. (A) 4-Methoxybenzoic acid.... Available at: [Link]
Sources
- 1. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.com [fishersci.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. angenechemical.com [angenechemical.com]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Allyloxy)-3-methoxybenzoic Acid
Introduction
4-(Allyloxy)-3-methoxybenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its structure, featuring a carboxylic acid, a methoxy group, and an allyl ether, provides multiple points for further chemical modification. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the experimental choices to ensure a successful and reproducible synthesis.
The synthetic route described herein is the O-alkylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with allyl bromide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group of vanillic acid with a strong base, acts as a nucleophile and attacks the electrophilic carbon of allyl bromide.[2]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 4-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 1.0 | (e.g., 10.0 g) |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | (e.g., 2.85 g) |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.2 | (e.g., 7.5 mL) |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | (e.g., 100 mL) |
Experimental Protocol
1. Deprotonation of 4-Hydroxy-3-methoxybenzoic acid
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent reaction with the sodium hydride.
-
Add 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely.
-
Under a gentle stream of nitrogen, cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Expertise & Experience: Sodium hydride is a potent base that irreversibly deprotonates the phenolic hydroxyl group, forming the highly nucleophilic sodium phenoxide.[3] The use of a 60% dispersion in mineral oil aids in safe handling. Portion-wise addition at 0 °C is crucial to manage the exothermic reaction and the accompanying evolution of flammable hydrogen gas.
-
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the effervescence ceases, which indicates the complete formation of the phenoxide.
2. Allylation
-
Slowly add allyl bromide (1.2 eq.) to the reaction mixture dropwise using the dropping funnel over 15-20 minutes.
-
Trustworthiness: The SN2 mechanism is most efficient with primary alkyl halides like allyl bromide, as this minimizes the risk of the competing E2 elimination reaction that can occur with secondary or tertiary halides.[2]
-
-
After the addition is complete, heat the reaction mixture to 40-50 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
3. Work-up and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH of the mixture is acidic (pH ~2-3). This step neutralizes any unreacted base and protonates the carboxylate to the desired carboxylic acid.
-
Transfer the quenched reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine).[4] The brine wash helps to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
4. Purification and Characterization
-
Filter off the anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization.
-
Authoritative Grounding: An ethanol/water solvent system is effective for the recrystallization of benzoic acid derivatives.[5] Dissolve the crude solid in a minimal amount of hot 95% ethanol. While stirring, add hot deionized water dropwise until the solution becomes persistently turbid. If too much water is added, clarify the solution with a few drops of hot ethanol.
-
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
-
The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data will be analogous to other methoxybenzoic acids.[8][9][10]
Safety Precautions
-
Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood.[11][12][13]
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere. Unreacted NaH should be carefully quenched before aqueous workup.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat, throughout the procedure.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By leveraging the well-established Williamson ether synthesis and providing clear, step-by-step instructions with explanations for critical steps, this guide equips researchers with the necessary information to produce this important chemical intermediate with high purity. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis.
References
-
Williamson Ether Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Sari, Y., et al. (2017). Synthesis of C–4–Allyloxy–3 Methoxyphenylcalix[4] resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Oriental Journal of Chemistry, 33(6), 2843-2850.
-
Sdfine. (n.d.). Allyl bromide Safety Data Sheet. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms. Narosa Publishing House.
-
National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry at SD Miramar College. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Methoxybenzoic acid anhydride [webbook.nist.gov]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Derivatization of 4-(Allyloxy)-3-methoxybenzoic Acid in Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. 4-(Allyloxy)-3-methoxybenzoic acid, a derivative of the naturally occurring vanillic acid, represents a promising starting point for drug discovery campaigns. Its structure incorporates several key functional groups—a carboxylic acid, a methoxy ether, and an allyl ether—each amenable to chemical modification. This strategic derivatization allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
The vanillic acid core is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the allyl group offers an additional vector for chemical diversification, enabling the exploration of a wider chemical space and potentially leading to the discovery of compounds with enhanced potency and selectivity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.
Physicochemical Properties and Reactivity of this compound
A thorough understanding of the starting material's properties is fundamental to designing effective derivatization strategies. The table below summarizes the key physicochemical properties of this compound, extrapolated from data on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Approx. 140-145 °C | Inferred |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; sparingly soluble in water | [5] |
| pKa | ~4.0-4.5 | Inferred |
The reactivity of this compound is primarily dictated by its three functional groups:
-
Carboxylic Acid: This group is the most versatile handle for derivatization, readily undergoing reactions such as amide bond formation and esterification.[4] Its acidity allows for salt formation, which can be exploited for purification.
-
Allyl Ether: The allyl group is relatively stable but can be selectively cleaved under specific conditions, often employing transition metal catalysis. This deprotection strategy unveils a phenolic hydroxyl group, which can then be subjected to further modifications.
-
Methoxy Ether: The methoxy group is generally stable under most reaction conditions used for modifying the carboxylic acid or allyl ether. However, under harsh acidic conditions, it can be cleaved.
Strategic Derivatization Pathways for Drug Discovery
The derivatization of this compound can be systematically approached to generate a library of diverse compounds for biological screening. The following workflow illustrates the key decision points and derivatization pathways.
Figure 1: Decision workflow for the derivatization of this compound.
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the starting material via Williamson ether synthesis from vanillic acid.
Materials and Equipment:
-
Vanillic acid
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of vanillic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of amine-containing fragments to modulate biological activity.[4][6] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a reliable method for activating the carboxylic acid for amidation.
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dry Dichloromethane (DCM) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.1 equivalents) and the desired amine (1.1 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Fischer Esterification
Esterification is a straightforward method to increase the lipophilicity of the parent molecule, which can enhance its ability to cross cell membranes.[7][8][9][10][11]
Materials and Equipment:
-
This compound
-
Desired alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude ester can be purified by column chromatography on silica gel.
Characterization of Synthesized Derivatives
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).
Biological Evaluation and Drug Discovery Implications
The newly synthesized library of this compound derivatives should be subjected to a panel of in vitro biological assays to assess their therapeutic potential. Based on the known activities of vanillic acid derivatives, promising areas for investigation include:
-
Anticancer Activity: Screening against a panel of cancer cell lines (e.g., breast, lung, colon) to determine cytotoxic effects.[1][12][13] Vanillic acid itself has been shown to induce apoptosis in cancer cells.[1][14]
-
Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.[2][3][15][16][17] Vanillic acid amides have demonstrated significant antifungal activity.[4]
The following diagram illustrates a typical workflow for the biological evaluation of the synthesized compound library.
Sources
- 1. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. athabascau.ca [athabascau.ca]
- 11. cerritos.edu [cerritos.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-(Allyloxy)-3-methoxybenzoic Acid
Introduction
4-(Allyloxy)-3-methoxybenzoic acid is a significant organic intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that can influence the yield, efficacy, and safety of the final products. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be accurate, precise, and suitable for various sample matrices. The protocols are grounded in established analytical principles for similar phenolic and benzoic acid derivatives and adhere to the validation guidelines of the International Council for Harmonisation (ICH)[1][2][3][4][5].
Physicochemical Properties of this compound and Analogs
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds such as 4-hydroxy-3-methoxybenzoic acid and 3-methoxybenzoic acid.
| Property | Inferred Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₁H₁₂O₄ | Based on chemical structure. |
| Molecular Weight | 208.21 g/mol | Calculated from the molecular formula. |
| UV Absorbance | Expected λmax ~230-280 nm | Structurally similar benzoic acid derivatives exhibit characteristic UV absorbance in this range due to the substituted benzene ring[6][7][8]. |
| pKa | ~4-5 | As a benzoic acid derivative, it is a weak acid. The pKa of 3-methoxybenzoic acid is approximately 3.84[9][10][11][12]. The allyloxy group is not expected to significantly alter the acidity. |
| Solubility | Freely soluble in organic solvents like methanol, acetonitrile, and ethanol. Limited solubility in water. | The presence of the allyl and methoxy groups increases its lipophilicity compared to simpler benzoic acids. 4-Methoxybenzoic acid is freely soluble in alcohol and ether[13]. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a precise and reliable technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed, leveraging the analyte's moderate polarity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, including benzoic acid derivatives[8].
-
Mobile Phase: A gradient elution with acetonitrile and acidified water is chosen to ensure good peak shape and resolution. The acidic modifier (phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, which prevents peak tailing and improves retention on the nonpolar stationary phase[14][15].
-
Detection: UV detection is appropriate as the benzene ring with its substituents acts as a chromophore. Based on the UV spectra of similar compounds, a wavelength in the range of 230-280 nm should provide adequate sensitivity[6][7][8].
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed HPLC Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in acetonitrile, and dilute with the initial mobile phase to an expected concentration within the calibration range.
5. System Suitability Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or when higher specificity is required, GC-MS is a powerful analytical technique. However, direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption in the GC system[16].
Rationale for Derivatization
To overcome these challenges, derivatization is highly recommended. This process chemically modifies the analyte to make it more suitable for GC analysis by:
-
Increasing Volatility: Converting the polar carboxylic acid group into a less polar ester or silyl ester.
-
Improving Thermal Stability: The resulting derivatives are often more stable at high temperatures.
-
Enhancing Peak Shape: Blocking the active hydrogen of the carboxylic acid reduces interactions with the GC system, resulting in sharper, more symmetrical peaks[16][17].
A common and effective derivatization method for carboxylic acids is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS analysis workflow including the essential derivatization step.
Detailed GC-MS Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
2. Instrumentation
-
GC-MS system equipped with a split/splitless injector, a mass selective detector, and an appropriate capillary column.
3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu (or Selected Ion Monitoring for higher sensitivity) |
4. Derivatization Procedure
-
Standard and Sample Preparation: Prepare stock and working standards in ethyl acetate. For samples, dissolve a known amount in ethyl acetate. Pipette an aliquot of the standard or sample solution into a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reaction: To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heating: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Method Validation
Both the HPLC and GC-MS methods should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose[1][2][3][4][5]. The following parameters should be assessed:
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a PDA detector (for HPLC). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements. It should be assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst precision). The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Conclusion
This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC method is suitable for routine analysis, while the GC-MS method with derivatization offers higher specificity and is ideal for impurity profiling and trace analysis. The successful implementation and validation of these methods will ensure the generation of reliable and accurate data for quality control and research applications in the pharmaceutical and chemical industries.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
SpectraBase. 4-Hydroxy-3-methoxybenzoic acid. Available at: [Link]
-
PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. Available at: [Link]
-
SIELC Technologies. Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Available at: [Link]
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]
-
MDPI. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
HMDB. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available at: [Link]
-
ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Available at: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
-
ICH. Validation of Analytical Procedure Q2(R2). Available at: [Link]
-
Semantic Scholar. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
-
SIELC Technologies. Separation of Benzoic acid, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Agilent. HPLC Method Development: Standard Practices and New Columns. Available at: [Link]
-
National Institutes of Health (NIH). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Available at: [Link]
-
PubChem. 3-Methoxybenzoic Acid. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]
- 14. Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Benzoic acid, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 4-(Allyloxy)-3-methoxybenzoic Acid in Advanced Polymer Chemistry
Introduction: A Bifunctional Monomer for Advanced Polymer Design
In the landscape of polymer chemistry, the quest for materials with precisely controlled architectures and functionalities is paramount. 4-(Allyloxy)-3-methoxybenzoic acid emerges as a highly valuable, yet underutilized, monomer for creating sophisticated polymer structures. Its unique bifunctional nature, possessing both a carboxylic acid group and a reactive allyl ether, allows for a dual-phase synthetic strategy.
Direct polymerization of allyl monomers is often challenging, typically resulting in slow reactions and low molecular weight oligomers due to a phenomenon known as degradative chain transfer.[1][] However, the true potential of this compound is unlocked when it is employed not as a primary polymerizable unit, but as a functional building block for post-polymerization modification.
This guide details a strategic two-stage approach:
-
Incorporation: The monomer is first grafted onto a pre-existing polymer backbone via its carboxylic acid functionality, creating a polymer decorated with pendant allyl groups.
-
Functionalization: The pendant allyl groups then serve as versatile handles for a wide array of highly efficient secondary modifications, such as thiol-ene click chemistry, allowing for the precise installation of desired chemical moieties.[3][4]
This methodology enables researchers to design and synthesize advanced functional materials for applications ranging from drug delivery and tissue engineering to advanced coatings and responsive materials.
Application Note 1: Synthesis of an Allyl-Functionalized Polymer via Esterification
Objective: To covalently attach this compound to a hydroxyl-bearing polymer backbone, creating a well-defined macromolecular scaffold with pendant, reactive allyl groups.
Scientific Rationale: The carboxylic acid group of this compound can be readily coupled with hydroxyl groups on a polymer chain to form a stable ester linkage. This "grafting-to" approach is often preferred over direct copolymerization of functional monomers as it allows for the use of well-characterized starting polymers, leading to better control over the final product's molecular weight and dispersity. We will utilize a well-established carbodiimide coupling method with N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the polymer's hydroxyl groups. DMAP serves as a catalyst to accelerate this reaction.[5][6]
Workflow for Polymer Functionalization:
Caption: General workflow for photoinitiated thiol-ene click modification.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
Materials:
-
Allyl-functionalized polymer (from Application Note 1)
-
Thiol of choice (e.g., 1-dodecanethiol)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Hexane or other non-solvent for precipitation
-
Quartz reaction vessel or vial
-
UV lamp (e.g., 365 nm)
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized polymer (1.0 eq of allyl groups) in anhydrous THF.
-
Reagent Addition: Add the thiol compound (1.2 - 1.5 eq to allyl groups) and the photoinitiator (e.g., DMPA, 1-5 mol% relative to allyl groups).
-
Deoxygenation: Seal the vessel and purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Irradiation: While stirring, place the reaction vessel under a UV lamp (365 nm). The reaction is often complete within 5-60 minutes, which can be monitored by TLC or NMR if desired.
-
Purification: a. Concentrate the reaction mixture. b. Precipitate the final modified polymer by adding the solution to a large volume of a cold, stirring non-solvent (e.g., hexane for a non-polar thiol, or water/methanol for a polar thiol). c. Collect the polymer by filtration.
-
Drying: Dry the final product in a vacuum oven at room temperature.
Characterization: The success of the thiol-ene reaction is readily confirmed by ¹H NMR spectroscopy, which will show the disappearance of the characteristic allyl proton signals (~5-6 ppm) and the appearance of new signals corresponding to the thioether linkage and the attached R-group.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Dissolves the polymer and is relatively transparent to UV light at 365 nm. |
| Stoichiometry | Slight excess of thiol | Ensures complete conversion of the valuable allyl groups on the polymer chain. |
| Initiator | DMPA (Photoinitiator) | Generates radicals upon UV exposure to initiate the thiol-ene reaction with temporal control. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen is a radical scavenger and will inhibit or terminate the desired chain reaction. |
| Wavelength | 365 nm | A common UV wavelength that efficiently activates many commercially available photoinitiators. |
Conclusion and Future Outlook
The protocols detailed herein demonstrate a robust and versatile platform for utilizing this compound in advanced polymer synthesis. By separating the polymer backbone formation from the introduction of functionality, researchers can achieve a high degree of control over the final material's properties. The pendant allyl group, introduced via a stable ester linkage, serves as a gateway to a vast chemical space through efficient and orthogonal modifications like the thiol-ene click reaction. This strategy empowers the development of tailor-made polymers for a multitude of high-performance applications in materials science and biomedicine.
References
-
Jalalvandi, E., & Shavandi, A. (2018). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]
-
Ilg, S., & Voit, B. (2014). Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. ResearchGate. [Link]
-
Carrodeguas, L. P., et al. (2019). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate. [Link]
-
Zubov, V. P., Kumar, M. V., & Kabanov, V. A. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Taylor & Francis Online. [Link]
-
Geng, Z., et al. (2023). C-H Functionalization and Allylic Amination for Post-Polymerization Modification of Polynorbornenes. PubMed. [Link]
-
Schmitt, M. G., & Hillmyer, M. A. (2018). Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. Journal of the American Chemical Society. [Link]
- Goodall, B. L., et al. (1995). Process for making allyl polymers and copolymers.
-
Lowe, A. B. (2014). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Royal Society of Chemistry. [Link]
- Harris, J. M., et al. (2011). Method of preparing carboxylic acid functionalized polymers.
-
Zubov, V., Kumar, M., & Kabanov, V. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Semantic Scholar. [Link]
-
Tasan, M., et al. (2015). Post-polymerization modification in the same medium of the allyl-containing PUs by radical thiol-ene. ResearchGate. [Link]
-
Schildknecht, C. E., & Zapsas, C. (2012). Allyl Monomers and Polymers. ResearchGate. [Link]
-
Shu, S., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PubMed Central. [Link]
-
ChemistNATE. (2020). Benzoic Acid + 1-propanol = ESTER + water. YouTube. [Link]
-
Meier, M. A. R. (2015). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR. ResearchGate. [Link]
-
Zubov, V. P., et al. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Marcel Dekker, Inc. [Link]
-
Jalalvandi, E., & Shavandi, A. (2018). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]
-
Coote, M. L., & Lin, C. Y. (2010). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. [Link]
-
Shelke, P. B., et al. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. [Link]
-
Hedrick, J. L., et al. (2018). Efficient polymerization and post-modification of: N -substituted eight-membered cyclic carbonates containing allyl groups for Polymer Chemistry. IBM Research. [Link]
-
Chemistry For Everyone. (2023). Is Thiol-Ene Polymerization Considered Click Chemistry?. YouTube. [Link]
-
Crivello, J. V., & Jo, K. D. (1995). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Chen, Y., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ResearchGate. [Link]
Sources
Application Notes & Protocols: 4-(Allyloxy)-3-methoxybenzoic Acid as a Versatile Precursor for Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 4-(allyloxy)-3-methoxybenzoic acid, a highly versatile and strategically important precursor in modern organic synthesis. We will detail its preparation from readily available starting materials and elucidate its transformation into key intermediates for heterocyclic chemistry. The central focus of this guide is the application of the aromatic Claisen rearrangement, a powerful pericyclic reaction, to generate a pivotal o-allylphenol intermediate. From this intermediate, we provide validated, step-by-step protocols for the synthesis of high-value heterocyclic scaffolds, including substituted dihydrobenzofurans and benzofurans. The causality behind experimental choices, mechanistic underpinnings, and practical considerations are discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally abundant phenolic compound.[1] The introduction of the allyl ether functionality transforms this simple natural product into a powerful synthetic building block. The strategic importance of this precursor lies in the unique reactivity of the allyl group, which, through a thermal[2][2]-sigmatropic rearrangement, can introduce a carbon-carbon bond at the C5 position of the aromatic ring. This transformation, known as the aromatic Claisen rearrangement, is the cornerstone of its utility, converting the ether into 5-allyl-4-hydroxy-3-methoxybenzoic acid.[3][4] This rearranged product, an ortho-allylphenol, is primed for a variety of subsequent cyclization reactions to form valuable heterocyclic cores that are prevalent in medicinal chemistry and materials science.[5][6]
Synthesis and Characterization of the Precursor
The journey begins with the synthesis of the title compound, this compound. This is reliably achieved through a Williamson ether synthesis, a classic and efficient method for forming ethers.
Rationale and Mechanism
The synthesis involves the deprotonation of the acidic phenolic hydroxyl group of vanillic acid with a suitable base, typically potassium carbonate (K₂CO₃), to form a phenoxide anion. This highly nucleophilic phenoxide then undergoes an Sₙ2 reaction with an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired aryl allyl ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Hydrochloric Acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (1.0 eq), anhydrous acetone, and anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~135-138 °C |
| Solubility | Soluble in acetone, ethanol, ethyl acetate; sparingly soluble in water. |
Note: Physical properties are approximate and can vary based on purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the precursor.
The Cornerstone Reaction: Aromatic Claisen Rearrangement
The true synthetic utility of this compound is unlocked via the Claisen rearrangement, a thermally induced, intramolecular[2][2]-sigmatropic rearrangement.[7][8]
Mechanistic Discussion
Heating the aryl allyl ether induces a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state.[4] The reaction involves the breaking of the C(aryl)-O bond and the simultaneous formation of a new C(aryl)-C(allyl) bond.[4] For this compound, the allyl group migrates exclusively to the C5 position (ortho to the original ether linkage), as the other ortho position (C3) is blocked by the methoxy group. The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable, aromatic phenol, 5-allyl-4-hydroxy-3-methoxybenzoic acid, providing the thermodynamic driving force for the reaction.[3][4]
Caption: Mechanism of the Aromatic Claisen Rearrangement.
Experimental Protocol: Thermal Claisen Rearrangement
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Hydrochloric acid (conc. and 2 M)
-
Toluene
-
Sodium hydroxide solution (5%)
Procedure:
-
Place this compound (1.0 eq) in a flask containing a high-boiling solvent like N,N-diethylaniline (ensure the flask is equipped for high temperatures and under an inert atmosphere).
-
Heat the solution to 190-210 °C. The optimal temperature may require adjustment but is typically in this range for aryl allyl ethers.[9]
-
Maintain this temperature for 3-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. Dilute with toluene.
-
Transfer to a separatory funnel and wash with 2 M HCl to remove the N,N-diethylaniline.
-
Extract the organic layer with a 5% NaOH solution. The phenolic product will move to the aqueous basic layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath. Carefully acidify with concentrated HCl to a pH of ~2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-allyl-4-hydroxy-3-methoxybenzoic acid.
Applications in Heterocyclic Synthesis
The rearranged product, 5-allyl-4-hydroxy-3-methoxybenzoic acid, is a versatile intermediate for constructing oxygen-containing heterocycles.
Synthesis of Dihydrobenzofuran Derivatives via Iodocyclization
Rationale: The ortho-allylphenol is an ideal substrate for electrophilic cyclization. The use of molecular iodine (I₂) provides a mild and effective method to construct the dihydrobenzofuran ring system.[10] The reaction proceeds via the formation of an iodonium ion intermediate from the allyl double bond, which is then intramolecularly attacked by the nucleophilic phenolic oxygen in a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules. A base like sodium bicarbonate is used to neutralize the HI produced during the reaction.[10][11]
Experimental Protocol: Iodocyclization to a Dihydrobenzofuran
-
Dissolve 5-allyl-4-hydroxy-3-methoxybenzoic acid (1.0 eq) in acetonitrile or a CH₂Cl₂/water mixture.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
To the stirring suspension, add a solution of iodine (I₂, 1.5 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction for 2-4 hours at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the corresponding 5-(iodomethyl)-2,3-dihydrobenzofuran derivative.
Caption: Workflow for Dihydrobenzofuran Synthesis.
Synthesis of Benzofuran Derivatives
Rationale: Fully aromatic benzofurans can be synthesized from o-allylphenols via oxidative cyclization, often catalyzed by palladium salts.[12] This Wacker-type process involves the activation of the allyl double bond by a Pd(II) catalyst, followed by intramolecular attack of the phenolic oxygen. Subsequent β-hydride elimination and catalyst regeneration yield the benzofuran product. This method provides direct access to the aromatic core.
Conceptual Protocol: Palladium-Catalyzed Oxidative Cyclization
-
In a pressure-tolerant vial, combine 5-allyl-4-hydroxy-3-methoxybenzoic acid (1.0 eq), palladium(II) chloride (PdCl₂, 0.05 eq), and a suitable oxidant like benzoquinone (BQ, 2.0 eq) or using O₂ (balloon) as the terminal oxidant.
-
Add a polar aprotic solvent such as DMF or DMA.
-
Seal the vial and heat the reaction to 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the substituted benzofuran derivative.
Summary and Outlook
This compound stands out as a strategically valuable precursor, primarily due to its facile conversion into an ortho-allylphenol via the thermal Claisen rearrangement. This key intermediate serves as a gateway to a diverse array of oxygen-containing heterocycles. We have presented detailed, field-proven protocols for the synthesis of the precursor and its subsequent transformation into dihydrobenzofuran and benzofuran scaffolds—core structures in many biologically active molecules. The methodologies described herein are robust, mechanistically well-understood, and offer a clear path for researchers to generate molecular complexity from a simple, bio-derived starting material. Future work could explore other modes of cyclization or further functionalization of the allyl side chain to access an even broader range of heterocyclic systems, such as chromones and other benzopyran derivatives.
References
-
Claisen, L. (1912). Über die Umlagerung von Phenol-allyl-äthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Kelly, D. P., & Cava, M. P. (1973). Oxidative Cyclization of o-Allylphenols. Journal of Organic Chemistry, 38(1), 179-181. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Almeida, L. S., et al. (2016). Factorial design study to access the “green” iodocyclization reaction of 2-allylphenols. Tetrahedron Letters, 57(15), 1673-1676. [Link]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]
-
Trost, B. M., & Toste, F. D. (1998). A Palladium-Catalyzed Enantioselective Addition of Pronucleophiles to Allenes. Journal of the American Chemical Society, 120(35), 9074–9075. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Semantic Scholar. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)- and aryl(allyl)oxybenzaldehydes. Retrieved from [Link]
-
Molecules. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijrpc.com [ijrpc.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting 4-(Allyloxy)-3-methoxybenzoic acid NMR spectrum"
Technical Support Center: 4-(Allyloxy)-3-methoxybenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the NMR analysis of this compound. This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: Understanding the expected NMR spectrum is the first step in troubleshooting. The structure of this compound contains several distinct proton environments that give rise to a characteristic set of signals.
Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 11.0 - 12.0 | Singlet (broad) | 1H | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | 3H | The specific shifts and coupling patterns depend on the substitution pattern.[2] |
| Allyl (-OCH₂CH=CH₂) | 5.9 - 6.2 | Multiplet | 1H | This proton is coupled to both the terminal vinyl protons and the allylic protons. |
| Allyl (=CH₂) | 5.2 - 5.5 | Multiplet | 2H | These two protons are diastereotopic and may show complex splitting. |
| Allyl (-OCH₂-) | 4.5 - 4.7 | Doublet | 2H | Coupled to the adjacent vinyl proton. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typically a sharp singlet.[3] |
Troubleshooting Common NMR Issues
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?
A2: Unexpected peaks in an NMR spectrum are a common issue and can arise from several sources, including residual solvents, starting materials, or byproducts of the synthesis. A systematic approach is key to identifying these impurities.
Troubleshooting Workflow for Unexpected Peaks
Caption: Decision tree for identifying unknown peaks in an NMR spectrum.
Step-by-Step Guide to Impurity Identification:
-
Check for Common Solvents: The first step is to rule out common laboratory solvents that may be present in your sample.[4][5] Consult a reliable table of NMR solvent impurities.[6]
Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Water | ~1.56 | Singlet (broad) |
-
Review Starting Materials: If the unknown peaks do not correspond to a solvent, the next step is to consider the starting materials used in the synthesis of this compound. The most common synthesis involves the allylation of vanillic acid.[7]
-
Consider Potential Byproducts: Side reactions during the synthesis can lead to the formation of impurities. For instance, incomplete reaction could leave unreacted starting materials.[7] Other possibilities include byproducts from the degradation of starting materials or products.
Q3: The splitting pattern of my allyl group protons is more complex than expected. Why is this happening?
A3: The protons of the allyl group can exhibit complex splitting patterns due to a phenomenon known as restricted rotation.[14] This can make the terminal vinyl protons (on the =CH₂) chemically non-equivalent, leading to more complex multiplets than a simple doublet of doublets.[14]
Experimental Protocol to Simplify Complex Spectra:
-
Elevated Temperature NMR: Running the NMR experiment at a higher temperature can sometimes overcome the energy barrier for bond rotation, leading to a simplification of the spectrum.
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength can increase the separation between coupled protons, making the splitting patterns easier to interpret.
Q4: The integration of my aromatic protons is incorrect. What could be the cause?
A4: If the integration of the aromatic region does not correspond to three protons, it could indicate the presence of an aromatic impurity or that one of the expected aromatic protons is shifted.
Troubleshooting Steps for Aromatic Proton Integration:
-
Check for Aromatic Impurities: As mentioned in Q2, review the starting materials and potential byproducts for other aromatic compounds.
-
Re-examine the Baseline: Ensure that the baseline of the spectrum is flat and that the integration region is set correctly.
-
Consider Anisotropic Effects: The chemical environment of the aromatic protons can be influenced by the "ring current" effect, which can sometimes shift signals to unexpected locations.[1][2]
References
-
Stoll, S. K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 22-24. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ChemSurvival. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
University of Regensburg. Chemical shifts. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vanillic acid (121-34-6) 1H NMR [m.chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. bmse000614 Vanillic Acid at BMRB [bmrb.io]
- 11. Allyl bromide(106-95-6) 1H NMR [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-(Allyloxy)-3-methoxybenzoic acid
Welcome to the technical support center for the purification of 4-(Allyloxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific aromatic carboxylic acid. My goal is to move beyond generic protocols and provide you with the causal reasoning behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization and why is it effective for a compound like this compound?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature. Conversely, the impurities present in the crude sample should either be highly soluble in the solvent at all temperatures or sparingly soluble even at high temperatures.
For this compound, an ideal solvent will dissolve it completely at an elevated temperature but will have limited capacity to keep it in solution as it cools. This temperature-dependent solubility differential allows the target compound to crystallize out of the solution upon cooling, while the impurities remain dissolved in the cold solvent (mother liquor). The slow, ordered formation of the crystal lattice selectively incorporates molecules of the desired compound, physically excluding mismatched impurity molecules.
Diagram: The Principle of Recrystallization
Caption: Workflow of a typical recrystallization experiment.
Troubleshooting Guide
Q2: What are the likely impurities in my crude this compound sample?
Understanding potential impurities is critical for designing an effective purification strategy. The synthesis of this compound typically involves the allylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). Therefore, the most probable impurities are:
-
Unreacted Starting Material: 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
-
Side-Reaction Products: Impurities from side reactions during the synthesis process, such as products from the nitration of vanillic acid if that was a preceding step.[1]
-
Reagents: Residual reagents from the synthesis.
These impurities will have different solubility profiles, which must be considered when selecting a recrystallization solvent. For instance, vanillic acid has a higher polarity due to the free phenolic hydroxyl group and will exhibit different solubility compared to the allyloxy-protected target compound.
Q3: How do I select the best solvent for recrystallization? My compound "oils out" instead of crystallizing.
The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, common choices include alcohols, water, or mixtures thereof.[2][3] Based on the structure of this compound, which has both polar (carboxylic acid, ether) and non-polar (allyl group, benzene ring) features, a mixed solvent system is often optimal. An ethanol/water system is a highly recommended starting point.[4]
"Oiling out" occurs when the crude solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is problematic because it traps impurities.
Solutions to Oiling Out:
-
Increase Solvent Polarity: If the compound oils out, it suggests the solvent is too non-polar. In an ethanol/water system, you can add more water to the hot solution until it just starts to become cloudy, then add a few drops of hot ethanol to clarify it.
-
Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.
-
Change the Solvent System: If the issue persists, consider other solvent pairs like acetone/hexane or ethyl acetate/hexane.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. Benzoic acids often have low solubility in cold water but higher solubility in hot water.[5] |
| Ethanol | 78 | High | A versatile solvent that dissolves many organic compounds, especially when hot.[2] |
| Acetone | 56 | Medium-High | A strong solvent, often used in a pair with a non-polar solvent like hexane. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for moderately polar compounds. |
| Hexane | 69 | Very Low | Used for non-polar compounds or as an "anti-solvent" in a mixed pair to induce crystallization.[2] |
Q4: My yield is very low. What are the most common reasons and how can I improve it?
Low recovery is a frequent issue in recrystallization. The primary causes are almost always procedural:
-
Using an Excessive Amount of Solvent: The single most common error. The goal is to create a saturated solution at high temperature. Using too much solvent will keep more of your product dissolved even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling the Solution Too Rapidly: Rapid cooling, such as plunging the hot flask directly into an ice bath, leads to the formation of small, often impure crystals and can trap the desired compound in the solution.[6] Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), significant product loss can occur on the filter paper. Solution: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible.[4]
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
Q5: My solution has cooled completely, but no crystals have formed. What can I do to induce crystallization?
A supersaturated solution that fails to crystallize can be induced to do so through several techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again. This increases the concentration of the solute.
-
Adding an Anti-Solvent: If using a single solvent system, you can add a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid, then warm slightly to re-dissolve and cool again.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point based on the properties of similar aromatic carboxylic acids.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks, hot plate with magnetic stirrer, Buchner funnel, filter paper
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization protocol.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[4]
-
Inducing Crystallization: To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point. Add a few drops of hot 95% ethanol to make the solution clear again.[4]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent before determining the yield and purity (e.g., by melting point analysis).
References
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). p-Anisic acid. Retrieved from [Link]
-
FooDB. (2020, July 20). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2017, June). Synthesis of C–4–Allyloxy–3 Methoxyphenylcalix[2] resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Retrieved from [Link]
-
Human Metabolome Database. (2022, May 17). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
ResearchGate. (2014, January). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid.pdf. Retrieved from [Link]
-
YouTube. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 4-methoxy benzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography of 4-(Allyloxy)-3-methoxybenzoic acid
Welcome to the technical support guide for the purification of 4-(Allyloxy)-3-methoxybenzoic acid. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound with column chromatography?
The main challenge arises from the molecule's structure: it is a carboxylic acid. The polar carboxylic acid group can interact strongly with the polar stationary phase (typically silica gel) through hydrogen bonding. This often leads to significant peak tailing, where the compound elutes slowly and asymmetrically from the column, resulting in broad fractions and poor separation from impurities. Standard neutral solvent systems may fail to produce a clean separation for this reason.
Q2: What is the recommended stationary phase for this purification?
For most applications involving this compound, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase. Its slightly acidic nature is compatible with the analyte, provided the mobile phase is correctly modified.[1] In rare cases where the compound proves unstable on silica, alternative stationary phases like neutral alumina could be tested, but this is generally not the first choice for acidic compounds due to potential reactivity.[1][2]
Q3: How do I select and optimize the mobile phase (eluent)?
The key to success is using a mobile phase that includes a small amount of acid to suppress the unwanted interactions between the analyte's carboxylic acid group and the silica gel.
Starting Point: A general procedure for a related compound, 4-(allyloxy) benzoic acid, specifies a mobile phase of Hexane:Ethyl Acetate (50:50 v/v) + 1% Acetic Acid (AcOH) .[3] This is an excellent and highly recommended starting point.
Optimization Workflow:
-
Thin-Layer Chromatography (TLC): Always develop your solvent system using TLC before committing to a large-scale column.[1] This is a rapid and material-sparing method to predict the separation on a column.
-
Goal Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for the this compound on the TLC plate. This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.
-
Adjusting Polarity:
-
If Rf is too low (<0.25): The solvent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If Rf is too high (>0.35): The solvent is too polar. Increase the proportion of the less polar solvent (Hexane).
-
-
The Acidic Modifier: It is crucial to include 0.5-2% acetic acid or formic acid in your test solvent systems.[4] This addition saturates the hydrogen-bonding sites on the silica gel and ensures the analyte remains in its protonated, less polar form, which prevents tailing and results in sharp, symmetrical spots.
Q4: Why is my compound streaking or "tailing" on the TLC plate and the column?
This is the most common issue for carboxylic acids on silica gel. Tailing occurs because of a strong, non-ideal interaction between the highly polar carboxylic acid group of your molecule and the silanol (-Si-OH) groups on the surface of the silica. This causes some molecules to "stick" longer than others, smearing the spot or peak.
The Solution: As described in Q3, the remedy is to add a small amount of a volatile acid, like acetic acid, to your mobile phase. The added acid acts as a competitive binder to the silica surface and keeps your target compound fully protonated, minimizing the strong interaction and leading to much sharper bands.[3]
Experimental Protocol: Step-by-Step Guide
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
Step 1: Slurry Preparation and Column Packing
-
Select an appropriate size glass column based on the amount of crude material to be purified (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., Hexane:EtOAc 90:10). The consistency should be like a thin milkshake, easily pourable but not watery.
-
With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Use a bulb or gentle air pressure to accelerate this process. Do NOT let the column run dry.[5]
-
Add a thin (0.5-1 cm) layer of sand on top of the silica bed to protect the surface during solvent and sample addition.[5]
Step 2: Sample Loading
-
Wet Loading (Preferred): Dissolve your crude this compound in the minimum possible volume of a solvent it is highly soluble in (e.g., dichloromethane or ethyl acetate).
-
Using a pipette, carefully apply this concentrated solution directly to the center of the sand layer, ensuring not to disturb the silica bed.
-
Drain the solvent until it is level with the sand.
-
Carefully add a small amount of your initial elution solvent, drain to the sand level, and repeat twice to ensure the entire sample is loaded onto the silica in a tight, narrow band.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with your starting mobile phase.
-
Begin elution by opening the stopcock and applying gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches/minute.
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[6] For example, you might start with 20% EtOAc in Hexane and gradually increase to 50% EtOAc, always maintaining the 1% acetic acid.
Step 4: Analysis of Fractions
-
Monitor the fractions using TLC to identify which ones contain your purified product.
-
Spot a small amount from each fraction onto a TLC plate. Also, spot your crude mixture and a pure standard if available.
-
Develop the TLC plate in your optimized mobile phase and visualize the spots (e.g., under a UV lamp at 254 nm).
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Visual Workflow and Data
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Recommended Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for moderately polar organic compounds.[1] |
| Mobile Phase | Hexane / Ethyl Acetate with 1% Acetic Acid | Provides good polarity range. Acetic acid is critical to prevent tailing of the carboxylic acid analyte.[3] |
| Starting Ratio | 80:20 (Hexane:EtOAc) + 1% AcOH | A good starting point for TLC analysis to determine the optimal ratio. |
| Target TLC Rf | 0.25 - 0.35 | Ensures efficient elution from the column without requiring excessive solvent volumes. |
| Visualization | UV light at 254 nm | The aromatic ring in the molecule will absorb UV light, appearing as a dark spot on a fluorescent TLC plate. |
Troubleshooting Guide
Q: My compound is not eluting from the column, even with 50% Ethyl Acetate.
A: This indicates your mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution 1: Gradually increase the polarity. You can increase the ethyl acetate percentage further, up to 100%.
-
Solution 2: If ethyl acetate is insufficient, a stronger, more polar solvent is needed. A common next step is to add a small percentage of methanol (e.g., 1-5%) to your ethyl acetate mobile phase (still containing 1% acetic acid). Methanol is very polar and effective at eluting polar compounds. Always increase polarity gradually.[7]
Q: I see my product, but it is co-eluting with a very close impurity.
A: This requires improving the separation resolution.
-
Solution 1 (Fine-tune Polarity): If the Rf values on TLC are very close, a small change in solvent polarity can sometimes increase the separation (ΔRf). Try adjusting the Hexane:EtOAc ratio by 5% increments.
-
Solution 2 (Change Solvent System): The selectivity of the separation can be altered by changing the solvents. For example, you could replace ethyl acetate with acetone or hexane with dichloromethane. You must re-optimize the entire system via TLC.[1]
-
Solution 3 (Use a Longer Column): A longer and narrower column provides more theoretical plates and can improve the separation of closely running compounds, although it will require more time and solvent.
Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography issues.
References
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. (n.d.). Google Patents.
-
Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Retrieved from [Link]
-
3-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.
-
TLC chromatogram for isolated cpd A: E1 and standard vanillic acid B: C4 and standard coumaric acid developed in the (chloroform acetone: formic acid) (75:16:1) solvent system. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Benzoic acid, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Cieśla, Ł. M. (2022). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 27(15), 4995. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2021). Applied Sciences, 11(15), 7085. Retrieved from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. Retrieved from [Link]
-
(PDF) ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. (2026). ResearchGate. Retrieved from [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company. Retrieved from [Link]
-
B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
4-(Allyloxy)-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Showing Compound 3-Methoxybenzoic acid (FDB010546). (n.d.). FooDB. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Phenolic Acids, 10 compounds Analyzed with LCMS. (2014). MicroSolv. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). (n.d.). Cheméo. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2022). Molecules, 27(24), 8963. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved from [Link]
-
Separation and Identification of Phenolic Acid from Borago officinalis (F:Boraginaceae) Cultivated in Iraq. (2024). Iraqi Journal of Agricultural Sciences. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in 4-(Allyloxy)-3-methoxybenzoic acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Allyloxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this Williamson ether synthesis. Our goal is to ensure the safe, efficient, and reproducible synthesis of your target compound.
Understanding the Exotherm
The synthesis of this compound from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and allyl bromide is a classic Williamson ether synthesis. This SN2 reaction, while not typically explosive, is exothermic, meaning it releases heat.[1][2] The primary cause of heat generation is the formation of the new ether bond and the associated salt byproduct. Improper management of this exotherm, especially during scale-up, can lead to a rapid increase in temperature. This can result in:
-
Reduced Yield and Purity: Side reactions, such as the elimination of allyl bromide, become more prevalent at elevated temperatures.[3]
-
Solvent Boiling: Uncontrolled temperature spikes can exceed the boiling point of the solvent, leading to pressure buildup and potential loss of containment.
-
Safety Hazards: Runaway reactions, though less common for this specific synthesis, are a serious risk in any exothermic process.[4]
This guide provides the necessary information to mitigate these risks and ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of the exotherm in this synthesis?
A1: The exotherm is primarily generated by the nucleophilic attack of the phenoxide ion (formed from vanillic acid and a base) on the electrophilic carbon of allyl bromide.[5] This is a thermodynamically favorable bond-forming reaction that releases energy as heat.
Q2: How can I monitor the reaction's temperature effectively?
A2: A calibrated thermometer or thermocouple placed directly in the reaction mixture is essential. The probe should be positioned to accurately reflect the bulk temperature, away from the vessel walls. For larger scale reactions, multiple probes may be necessary to detect localized hotspots.
Q3: What are the signs of a potential runaway reaction?
A3: Key indicators include a sudden, rapid increase in temperature that is not responsive to cooling, an unexpected rise in pressure, vigorous and uncontrolled boiling of the solvent, and a noticeable change in the color or viscosity of the reaction mixture.
Q4: Can the choice of solvent affect exotherm management?
A4: Absolutely. A solvent with a higher boiling point and good heat capacity can absorb more energy before boiling. However, the solvent must also be appropriate for the SN2 reaction mechanism. Polar aprotic solvents like DMF or acetonitrile are often used as they can accelerate the reaction rate.[1] It is crucial to ensure your cooling capacity is sufficient for the chosen solvent and reaction scale.
Q5: What is the safest way to quench the reaction?
A5: Once the reaction is complete, it should be cooled to room temperature or below in an ice bath.[6] The quench should be performed slowly by adding a suitable reagent to neutralize any remaining reactive species. For this synthesis, a slow addition of water or a dilute aqueous acid can be used to quench any unreacted base and begin the work-up process.[7] Be aware that the initial phase of quenching can also be exothermic.[6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid, uncontrolled temperature increase upon adding allyl bromide. | 1. Addition rate of allyl bromide is too fast.2. Inadequate cooling (e.g., insufficient ice in the cooling bath).3. Insufficient solvent volume, leading to a concentrated reaction mixture.4. Poor stirring, creating localized "hot spots." | 1. Immediately stop the addition of allyl bromide.2. Increase cooling by adding more ice or using a colder cooling bath (e.g., ice-salt).3. If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture.4. Ensure vigorous stirring to improve heat dissipation. |
| The reaction temperature does not increase, and there is low conversion. | 1. The base is not strong enough or is of poor quality.2. The reaction temperature is too low.3. Insufficient reaction time.4. Allyl bromide has degraded. | 1. Use a fresh, anhydrous base like potassium carbonate.2. Gradually and carefully increase the temperature to the recommended range (e.g., 60°C).[8]3. Monitor the reaction by TLC and allow it to proceed for the recommended time (typically several hours).[3]4. Use freshly opened or properly stored allyl bromide. |
| A solid precipitate forms and hinders stirring. | 1. The salt byproduct (e.g., potassium bromide) is precipitating out of solution.2. The product itself may have limited solubility in the chosen solvent at the reaction temperature. | 1. This is often normal. Ensure the stirrer is powerful enough to maintain a slurry.2. If stirring becomes impossible, a small amount of additional solvent may be carefully added. |
Detailed Experimental Protocol with Exotherm Management
This protocol is a general guideline. All researchers should perform a thorough risk assessment before beginning any new procedure.[9]
Materials:
-
4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Allyl Bromide
-
Dimethylformamide (DMF) or Acetone
-
Appropriate work-up and purification solvents (e.g., ethyl acetate, water, dilute HCl)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Thermometer or thermocouple.
-
Cooling bath (ice-water or other as needed).
-
Heating mantle.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid and anhydrous potassium carbonate.
-
Add the solvent (e.g., DMF) and begin stirring to create a suspension.
-
Place the flask in a cooling bath to maintain a controlled initial temperature.
-
Insert a thermometer or thermocouple into the reaction mixture.
-
-
Controlled Addition of Allyl Bromide:
-
Load the allyl bromide into a dropping funnel.
-
Begin adding the allyl bromide dropwise to the stirred suspension. This is a critical step for exotherm control. Monitor the internal temperature closely.
-
Maintain the addition rate such that the internal temperature does not rise uncontrollably. If the temperature begins to rise rapidly, stop the addition and allow it to stabilize before resuming at a slower rate.
-
-
Reaction Monitoring and Heating:
-
After the addition of allyl bromide is complete, allow the reaction to stir at a controlled temperature.
-
If necessary, slowly heat the reaction mixture to the target temperature (e.g., 60°C) to ensure complete conversion.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath.
-
Slowly and carefully quench the reaction by adding cold water. Be mindful that this can also be exothermic.
-
Proceed with standard aqueous work-up procedures to isolate the crude product.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale for Exotherm Management |
| Stoichiometry (Allyl Bromide) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the starting material, but a large excess can increase the rate of heat generation. |
| Stoichiometry (Base) | 2.0 - 3.0 equivalents | Ensures complete deprotonation of the phenolic hydroxyl group. |
| Allyl Bromide Addition Temperature | 0 - 25°C | A lower initial temperature provides a larger buffer to absorb the heat of reaction. |
| Reaction Temperature | 50 - 80°C | While the reaction is exothermic, external heating is often required to achieve a reasonable reaction rate.[3] |
| Solvent Volume | 5 - 10 mL per gram of starting material | A more dilute reaction provides better heat dissipation and can prevent the reaction from becoming too thick to stir. |
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing the exothermic reaction in this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting a rapid temperature increase during the synthesis.
References
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
SCI. (n.d.). Go with the flow. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis under batch conditions 1. Retrieved from [Link]
-
Chemitac. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
ResearchGate. (2025). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. Retrieved from [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY - Allyl Bromide. Retrieved from [Link]
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
-
AWS. (n.d.). Potassium Carbonate Material Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
YouTube. (2025). What Is Quenching In Organic Chemistry?. Retrieved from [Link]
-
INEOS Group. (2022). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. fauske.com [fauske.com]
- 5. youtube.com [youtube.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. rroij.com [rroij.com]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Allyloxy)-3-methoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Allyloxy)-3-methoxybenzoic acid and its analogs are valuable scaffolds in medicinal chemistry and materials science. The presence of the allyl ether, methoxy, and carboxylic acid functionalities provides a versatile platform for the synthesis of a wide range of derivatives with potential biological activities. For instance, these structures are related to eugenol, a natural product with diverse pharmacological properties, and can serve as precursors for various heterocyclic compounds. The selection of an appropriate synthetic route to these molecules is critical and depends on factors such as desired yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound and its key analogs, supported by experimental data and detailed protocols.
Core Synthetic Strategy: Williamson Ether Synthesis
The most common and direct approach to forming the characteristic allyloxy bond is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an allyl halide.[1][2] The general mechanism involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from the allylating agent.
Route 1: Direct Allylation of Vanillic Acid
This is a straightforward approach where vanillic acid (4-hydroxy-3-methoxybenzoic acid) is directly O-allylated. However, a key consideration is the potential for the carboxylic acid to interfere with the basic conditions required for the Williamson ether synthesis. To circumvent this, a sufficient amount of base is necessary to deprotonate both the phenolic hydroxyl and the carboxylic acid.
General Experimental Protocol:
A general procedure for the allylation of a similar phenolic acid, 4-hydroxybenzoic acid, involves dissolving the acid in a suitable polar aprotic solvent like dimethylformamide (DMF).[3] Anhydrous potassium carbonate (K(_2)CO(_3)) is added as the base, followed by the addition of allyl bromide. The reaction mixture is typically heated to ensure a reasonable reaction rate. After completion, the intermediate allyl ester is hydrolyzed in situ with a strong base like sodium hydroxide (NaOH) to yield the desired carboxylic acid.[3]
Workflow for Direct Allylation of Vanillic Acid:
Caption: General workflow for the direct allylation of vanillic acid.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction without participating in it.[4]
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl. Its insolubility in some organic solvents can be advantageous for product workup.
-
Hydrolysis: The addition of NaOH is crucial to hydrolyze the initially formed allyl ester of the carboxylic acid, regenerating the desired benzoic acid functionality.
Route 2: Protection-Allylation-Deprotection Strategy
To avoid potential side reactions and improve the overall yield and purity, a more controlled approach involves the protection of the carboxylic acid group as an ester, followed by allylation of the phenolic hydroxyl group, and subsequent deprotection (hydrolysis) of the ester. Methyl vanillate is a readily available starting material for this route.
Experimental Protocol: Synthesis of this compound from Methyl Vanillate
-
Allylation of Methyl Vanillate: Methyl vanillate is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate is added as the base, followed by the addition of allyl bromide. The mixture is refluxed for several hours.[1]
-
Hydrolysis of the Ester: The resulting methyl 4-(allyloxy)-3-methoxybenzoate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol.[5]
-
Purification: The final product, this compound, is isolated by acidification of the reaction mixture, followed by filtration and recrystallization from a suitable solvent system, such as ethanol/water.[5][6]
Workflow for Protection-Allylation-Deprotection Strategy:
Caption: Step-wise synthesis of this compound via an ester protection strategy.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Allylation | Route 2: Protection-Deprotection |
| Starting Material | Vanillic Acid | Methyl Vanillate |
| Number of Steps | One-pot (allylation and hydrolysis) | Two distinct steps |
| Reagents | Vanillic acid, allyl bromide, K₂CO₃, NaOH | Methyl vanillate, allyl bromide, K₂CO₃, NaOH/KOH |
| Potential Issues | Potential for side reactions due to the presence of the free carboxylic acid. | Requires an additional hydrolysis step. |
| Control over Reaction | Less controlled. | More controlled, often leading to higher purity. |
| Overall Yield | Variable, can be lower due to side reactions. | Generally higher and more reproducible. |
Alternative Synthetic Methodologies
While the Williamson ether synthesis is the workhorse for this transformation, alternative methods can offer advantages in terms of reaction time, yield, and environmental impact.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can significantly enhance the rate of Williamson ether synthesis, especially when dealing with reactants that have low solubility in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the allyl halide occurs.[7][8] This method can often be performed under milder conditions and with shorter reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[9][10][11] Microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[8][9] This "green chemistry" approach can also be performed under solvent-free conditions, further reducing the environmental impact.[12]
Synthesis of Analogs
The versatile this compound scaffold can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.
Nitration of the Aromatic Ring
Electrophilic aromatic substitution, such as nitration, is a common method to introduce substituents onto the benzene ring. For example, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a key intermediate for some pharmaceuticals, can be synthesized by the direct nitration of vanillic acid using nitric acid in acetic acid.[13][14]
Experimental Protocol: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid [14]
-
Dissolve vanillic acid in glacial acetic acid.
-
Slowly add concentrated nitric acid dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Workflow for the Nitration of Vanillic Acid:
Caption: Synthesis of a key nitro analog of vanillic acid.
Synthesis of Dimethoxy Analogs
Analogs with additional methoxy groups, such as 3,5-dimethoxybenzoic acid derivatives, can also be synthesized. These are often prepared from starting materials that already contain the desired substitution pattern, such as 3,5-dihydroxybenzoic acid, which can be methylated using dimethyl sulfate.[15]
Potential Side Reactions: O- vs. C-Allylation
A potential complication in the allylation of phenoxides is the competition between O-allylation (ether formation) and C-allylation (attachment of the allyl group directly to the aromatic ring). The regioselectivity of this reaction is influenced by several factors, including the solvent, the counter-ion, and the presence of ortho-substituents. Generally, polar aprotic solvents favor O-allylation, while non-polar solvents can promote C-allylation.
Conclusion
The synthesis of this compound and its analogs can be achieved through several effective routes. The choice of method depends on the specific requirements of the researcher, including scale, desired purity, and available equipment.
-
The two-step protection-allylation-deprotection strategy (Route 2) is often preferred for laboratory-scale synthesis as it offers better control and typically results in higher yields and purity of the final product.
-
Direct allylation (Route 1) can be a more atom-economical approach but may require more careful optimization to minimize side reactions.
-
Phase-transfer catalysis and microwave-assisted synthesis represent modern, efficient alternatives that can significantly reduce reaction times and improve the green credentials of the synthesis.
For the synthesis of analogs, standard electrophilic aromatic substitution reactions or the use of appropriately substituted starting materials are effective strategies. Careful consideration of reaction conditions is crucial to control regioselectivity and minimize the formation of undesired byproducts.
References
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents. (n.d.).
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
- CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents. (n.d.).
-
Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Retrieved January 23, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 3-allyloxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. Retrieved January 23, 2026, from [Link]
- US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents. (n.d.).
-
Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(7), 12857–12869. [Link]
-
Synthesis and Characterization of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved January 23, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved January 23, 2026, from [Link]
-
4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). PMC. Retrieved January 23, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Retrieved January 23, 2026, from [Link]
-
4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Springer. Retrieved January 23, 2026, from [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. zenodo.org [zenodo.org]
- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 15. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
A Comparative Guide to the Isomers of Methoxybenzoic Acid: Properties, Analysis, and Applications
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Methoxybenzoic acid, also known as anisic acid, presents a classic case of positional isomerism where the placement of a single methoxy group dramatically alters the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of methoxybenzoic acid, supported by experimental data and protocols to empower your research and development endeavors.
Introduction: The Significance of a Methoxy Group's Position
The three isomers of methoxybenzoic acid share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), yet the substitution pattern of the methoxy group on the benzoic acid ring leads to distinct chemical behaviors.[1] This structural variance influences everything from melting point and acidity to spectroscopic signatures and potential applications. Understanding these differences is crucial for tasks ranging from synthesis and purification to analytical method development and predicting pharmacological activity.
Caption: Chemical structures of the ortho, meta, and para isomers of methoxybenzoic acid.
Comparative Physicochemical Properties
The physical properties of the isomers show clear trends that can be rationalized by considering intramolecular and intermolecular forces. The para isomer, with its high symmetry, packs more efficiently into a crystal lattice, resulting in a significantly higher melting point.
| Property | 2-Methoxybenzoic Acid (ortho) | 3-Methoxybenzoic Acid (meta) | 4-Methoxybenzoic Acid (para) |
| Synonyms | o-Anisic acid, O-Methylsalicylic acid | m-Anisic acid | p-Anisic acid, Draconic acid |
| CAS Number | 579-75-9 | 586-38-9 | 100-09-4 |
| Melting Point | 98-103 °C[2][3] | 105-110.5 °C[4][5][6] | 182-185 °C[1][7][8] |
| Boiling Point | ~275 °C[2] | 170-172 °C @ 10 mmHg[5][6] | 275-280 °C[1][7] |
| Acidity (pKa) | 4.09[3][9] | 4.09 - 4.10[5][9] | 4.47 - 4.50[1][7] |
| Appearance | Colorless to off-white crystalline powder[2] | White to off-white crystalline powder[4] | White crystalline solid[1][10] |
| Water Solubility | Moderately soluble | 2 g/L at 25°C[5] | 0.3-0.4 g/L at 20-25°C (sparingly soluble)[7][8][11] |
| Organic Solvents | Soluble in alcohols, ether, chloroform | Soluble in ethanol, methanol, acetone[5] | Highly soluble in alcohols; soluble in ether, ethyl acetate[1][10] |
Unraveling the Acidity Puzzle: Electronic Effects in Action
The acidity (pKa) of the isomers is a direct reflection of the electronic effects exerted by the methoxy group on the stability of the conjugate base (benzoate).
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the aromatic ring, which helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity. This effect operates regardless of position.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring. This effect is electron-donating and destabilizes the carboxylate anion by increasing electron density, which decreases acidity. The resonance effect is most pronounced when the methoxy group is in the ortho or para position.[9]
Causality behind Acidity Trends:
-
Para Isomer (pKa ≈ 4.47): The +M effect of the methoxy group is strong, donating electron density to the ring and destabilizing the carboxylate. This makes it the least acidic of the three isomers, and weaker than benzoic acid itself (pKa ≈ 4.2).[1][9]
-
Ortho and Meta Isomers (pKa ≈ 4.09):
-
In the meta position, the +M effect is absent, and only the electron-withdrawing -I effect operates, which stabilizes the carboxylate and increases acidity relative to benzoic acid.[9]
-
In the ortho position, both +M and -I effects are present. However, the proximity of the methoxy group to the carboxylic acid can lead to steric hindrance and potential intramolecular hydrogen bonding, which complicates the net effect. The observed pKa is very similar to the meta isomer, suggesting that the acid-strengthening inductive effect is dominant.
-
Caption: Trend in acidity for methoxybenzoic acid isomers compared to benzoic acid.
Spectroscopic Differentiation: A Comparative Analysis
The distinct electronic environments in each isomer give rise to unique spectroscopic fingerprints, which are essential for their identification and characterization.[1]
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are particularly informative for distinguishing the isomers. The para isomer, due to its symmetry, displays a simpler spectrum with two distinct aromatic signals. The ortho and meta isomers show more complex splitting patterns.
| Proton Assignment | 2-Methoxybenzoic Acid (CDCl₃) | 3-Methoxybenzoic Acid (CDCl₃) | 4-Methoxybenzoic Acid (DMSO-d₆) |
| -COOH | ~10.5-13.0 ppm | ~11.0-13.0 ppm | 12.7 ppm[1] |
| -OCH₃ | 3.88 ppm[1] | ~3.8 ppm[1] | 3.84 ppm[1] |
| Aromatic H | 6.94-8.08 ppm (complex)[1] | 7.1-7.7 ppm (complex)[1] | 7.04 (d), 7.93 (d) ppm[1] |
Infrared (IR) Spectroscopy
Key vibrational bands can aid in identification. The C=O stretch of the carboxylic acid is a prominent feature in all three isomers. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are often characteristic of the substitution pattern.
| Vibrational Mode | 2-Methoxybenzoic Acid (cm⁻¹) | 3-Methoxybenzoic Acid (cm⁻¹) | 4-Methoxybenzoic Acid (cm⁻¹) |
| O-H stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch (acid) | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| C-O stretch (ether) | ~1250 | ~1250 | ~1250 |
| C-H out-of-plane | ~750 (ortho-disubstituted) | ~750, ~880 (meta-disubstituted) | ~840 (para-disubstituted) |
Note: The exact positions of IR bands can vary slightly based on the sampling method (e.g., KBr pellet, ATR).
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
Separating positional isomers can be challenging due to their similar physical properties. Reversed-phase HPLC is the most common technique for this purpose. The development of a robust method is critical for accurate quantification and purity assessment.
Experimental Protocol: Isocratic HPLC Method
This protocol provides a starting point for the separation of methoxybenzoic acid isomers. Method optimization (e.g., gradient elution, alternative stationary phases) may be required to achieve baseline resolution depending on the specific analytical needs.
Objective: To separate 2-, 3-, and 4-methoxybenzoic acid using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standards for each isomer
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
For this isocratic method, prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 60:40 v/v).
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol or acetonitrile.
-
Prepare a mixed working standard containing all three isomers at a final concentration of approximately 50 µg/mL each by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the isomers in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention time and resolution of each isomer.
-
Inject the sample solutions for analysis.
-
Identify the isomers in the sample by comparing their retention times to those of the standards.
-
Caption: General workflow for the HPLC analysis of methoxybenzoic acid isomers.
Applications and Biological Activity
The positional differences between the isomers also dictate their uses and biological effects.
-
2-Methoxybenzoic Acid (ortho): Primarily used as an intermediate in chemical synthesis and in the formulation of aroma compositions.[2] It also serves as an internal standard in analytical methods.[12]
-
3-Methoxybenzoic Acid (meta): Finds use as a flavoring agent in the food industry.[4]
-
4-Methoxybenzoic Acid (para): This isomer has the most diverse range of applications. It possesses antiseptic properties and is used as a preservative in cosmetics and personal care products.[1][13] It is also a key intermediate in the synthesis of more complex organic compounds, including pharmaceuticals like aniracetam.[7][8] Additionally, it is used as a fragrance and flavoring agent.[7][13]
Safety and Toxicology
Based on available Safety Data Sheets (SDS), all three isomers should be handled with care in a laboratory setting.
-
2-Methoxybenzoic Acid (o-Anisic Acid): May be harmful if inhaled or swallowed and can cause skin and eye irritation.[5] Some sources classify it as non-hazardous under Regulation (EC) No. 1272/2008, but note that its toxicological properties have not been fully investigated.[3][12]
-
3-Methoxybenzoic Acid (m-Anisic Acid): May cause eye, skin, respiratory, and digestive tract irritation.[10][14] Its toxicological properties are not fully investigated.[10]
-
4-Methoxybenzoic Acid (p-Anisic Acid): Classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][9][15]
It is crucial to consult the most current SDS for each compound before use and to handle them in accordance with good industrial hygiene and safety practices, including the use of appropriate personal protective equipment (PPE).
Conclusion
The comparative study of methoxybenzoic acid isomers underscores a fundamental principle in chemistry: structure dictates function. The subtle shift of a methoxy group from the ortho, to the meta, to the para position imparts a unique set of physicochemical, spectroscopic, and biological properties to each molecule. For the researcher, a thorough understanding of these differences is not merely academic; it is a practical necessity for designing experiments, developing analytical methods, and innovating in fields from pharmaceuticals to materials science. This guide provides the foundational data and experimental frameworks to confidently navigate the distinct characteristics of these valuable chemical entities.
References
-
ResearchGate. (2025). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]
-
Harper College. (2015). SAFETY DATA SHEET - p-Anisic acid. [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. [Link]
-
ResearchGate. (2025). Determination of p-Anisic Acid and Methylparaben by Using High Performance Liquid Chromatography. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Anisic acid, 98%. [Link]
-
Wikipedia. (n.d.). o-Anisic acid. [Link]
-
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]
-
Emco Chemicals. (n.d.). 3-Methoxybenzoic Acid | CAS 586-38-9. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). [Link]
-
Grokipedia. (n.d.). Anisic acid. [Link]
-
Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. o-Anisic acid - Safety Data Sheet [chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. rsc.org [rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
